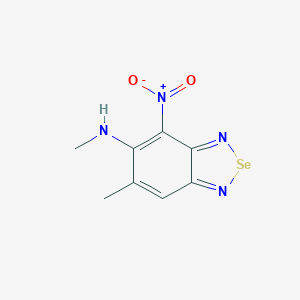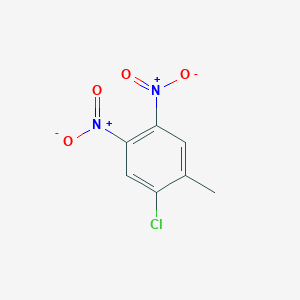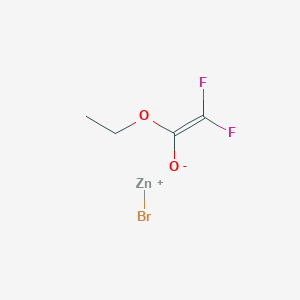
Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)-related compounds often involves reactions under specific conditions. For example, the action of zinc on perfluoroalkylated bromo-esters leads to the formation of bromine reduction products through zinc organic intermediates. This process includes alcoholysis reactions and heating at elevated temperatures to produce symmetrical bis(vinyl perfluoroalkyl ester) ethoxide compounds (Yaich et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of zinc complexes derived from bromo compounds reveals diverse coordination geometries. For instance, zinc complexes synthesized under microwave irradiation demonstrated square pyramidal, octahedral, and tetrahedral coordination geometries based on single crystal X-ray diffraction analysis (Zhang & Liang, 2021).
Chemical Reactions and Properties
Zinc-related compounds engage in various chemical reactions, including cross-coupling reactions that are facilitated by palladium(0)/copper(I) cocatalysts, leading to the efficient synthesis of β-fluoro-α,β-unsaturated esters (Peng et al., 2000). These reactions highlight the versatility of zinc compounds in synthetic organic chemistry.
Physical Properties Analysis
The physical properties of zinc complexes, such as fluorescence and photophysical properties, are crucial for their potential applications. For example, substituted zinc phthalocyanines have been characterized for their photodegradation, singlet oxygen, and fluorescence quantum yields, which are relevant for photodynamic therapy applications (GÜrol et al., 2007).
Chemical Properties Analysis
The chemical properties of zinc and its complexes include reactivity towards oxygen insertion, catalytic behavior in reactions like the Tishchenko reaction, and the ability to form ethoxy or ethylperoxy compounds upon exposure to dry air (Kulkarni et al., 2016). These properties underscore the chemical versatility and reactivity of zinc complexes.
Applications De Recherche Scientifique
Health and Medicine
- Zinc plays a crucial role in respiratory epithelium protection , acting as an antioxidant, organelle stabilizer, anti-apoptotic agent, and anti-inflammatory agent. This suggests potential therapeutic applications for conditions where the airway epithelium is compromised, such as asthma and other inflammatory diseases (Truong-Tran et al., 2001).
- In oxidative stress management, Zinc serves as a crucial cofactor for enzymes in the antioxidant defense system and has protective roles in conditions like type 2 diabetes, obesity, and cancer (Marreiro et al., 2017).
- Zinc's anticancer properties are under exploration, with studies indicating its potential in selectively destroying tumor cells and as a carrier in drug delivery applications (Rasmussen et al., 2010).
Materials Science
- Corrosion resistance research shows that zinc-magnesium coated steel exhibits significantly enhanced corrosion resistance compared to conventional zinc coatings, suggesting applications in automotive and other industries requiring durable metal coatings (Hosking et al., 2007).
- The study of zinc oxide nanoparticles reveals their multifunctional applications, ranging from paints and cosmetics to pharmaceuticals and electronics, highlighting their versatility and importance across various sectors (Kołodziejczak-Radzimska & Jesionowski, 2014).
Environmental and Other Applications
- Research into zinc-containing bioactive glasses emphasizes their potential in bone regeneration, dental, and orthopedic applications, attributing their utility to zinc's role in bone formation, mineralization, and maintenance (Balasubramanian et al., 2015).
- In the context of poultry nutrition , zinc is identified as vital for growth, reproduction, immunity, and overall health, indicating its importance in agricultural practices (El-Hack et al., 2017).
Propriétés
IUPAC Name |
bromozinc(1+);ethyl 2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2O2.BrH.Zn/c1-2-8-4(7)3(5)6;;/h2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPAVGJMOIAAJJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](F)F.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo(2-ethoxy-1,1-difluoro-2-oxoethyl)- | |
CAS RN |
109522-62-5 |
Source


|
| Record name | 2-Ethoxy-1,1-difluorooxoethylzinc bromide, 0.5M in tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

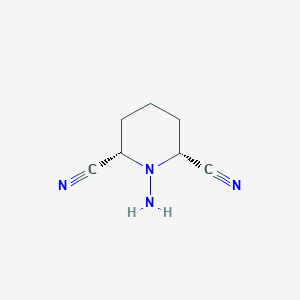
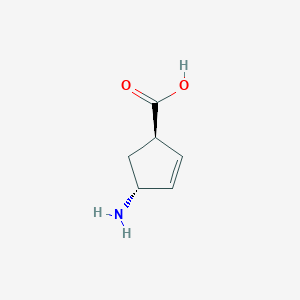


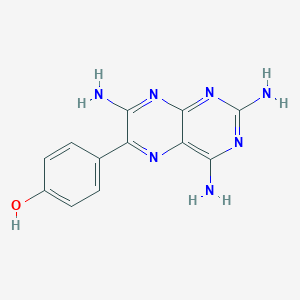
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)





